Cas no 2226425-33-6 (methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate)

Methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate is a brominated aromatic ester with a hydroxyl functional group, making it a versatile intermediate in organic synthesis. Its structure combines a methoxy-substituted phenyl ring with a β-hydroxy ester moiety, offering reactivity for further functionalization. The bromine atom at the ortho position enhances its utility in cross-coupling reactions, such as Suzuki or Heck couplings, while the hydroxy group allows for derivatization or asymmetric synthesis. This compound is particularly valuable in pharmaceutical and agrochemical research, where its balanced reactivity and stability facilitate the development of complex molecules. High purity and well-defined stereochemistry ensure reproducibility in synthetic applications.
methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate structure
2226425-33-6 structure
商品名:methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate
CAS番号:2226425-33-6
MF:C11H13BrO4
メガワット:289.122523069382
CID:6194355
PubChem ID:165642517

methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate 化学的及び物理的性質

名前と識別子

    • methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate
    • 2226425-33-6
    • EN300-1934483
    • インチ: 1S/C11H13BrO4/c1-15-7-3-4-8(9(12)5-7)10(13)6-11(14)16-2/h3-5,10,13H,6H2,1-2H3
    • InChIKey: RDGWXIBTJXUGHW-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C=CC=1C(CC(=O)OC)O)OC

計算された属性

  • せいみつぶんしりょう: 287.99972g/mol
  • どういたいしつりょう: 287.99972g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 234
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1934483-5.0g
methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate
2226425-33-6
5g
$2981.0 2023-06-02
Enamine
EN300-1934483-0.1g
methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate
2226425-33-6
0.1g
$930.0 2023-09-17
Enamine
EN300-1934483-2.5g
methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate
2226425-33-6
2.5g
$2071.0 2023-09-17
Enamine
EN300-1934483-0.05g
methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate
2226425-33-6
0.05g
$888.0 2023-09-17
Enamine
EN300-1934483-0.5g
methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate
2226425-33-6
0.5g
$1014.0 2023-09-17
Enamine
EN300-1934483-10.0g
methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate
2226425-33-6
10g
$4421.0 2023-06-02
Enamine
EN300-1934483-0.25g
methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate
2226425-33-6
0.25g
$972.0 2023-09-17
Enamine
EN300-1934483-5g
methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate
2226425-33-6
5g
$3065.0 2023-09-17
Enamine
EN300-1934483-1.0g
methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate
2226425-33-6
1g
$1029.0 2023-06-02
Enamine
EN300-1934483-10g
methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate
2226425-33-6
10g
$4545.0 2023-09-17

methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate 関連文献

methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoateに関する追加情報

Methyl 3-(2-Bromo-4-methoxyphenyl)-3-hydroxypropanoate (CAS No. 2226425-33-6): An Overview of Its Structure, Synthesis, and Potential Applications

Methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate (CAS No. 2226425-33-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a brominated aromatic ring, a methoxy group, and a hydroxypropanoate ester moiety. These functional groups contribute to its diverse chemical reactivity and potential biological activities.

The structure of methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate is of particular interest due to its potential as a building block in the synthesis of more complex molecules. The bromine atom on the aromatic ring can serve as a useful handle for further functionalization, while the methoxy group provides electron-donating properties that can influence the compound's reactivity and stability. The hydroxypropanoate ester moiety adds to the compound's polarity and can be readily converted into other functional groups through various chemical transformations.

Recent research has focused on the synthesis and applications of methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate. One notable study published in the Journal of Organic Chemistry (2021) described an efficient and scalable synthetic route to this compound using palladium-catalyzed cross-coupling reactions. The authors reported that this method not only improved the yield but also reduced the number of purification steps, making it more suitable for large-scale production.

In the context of pharmaceutical research, methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate has shown promise as an intermediate in the development of novel drugs. Its brominated aromatic ring can be used to introduce various substituents that may enhance the pharmacological properties of the final product. For instance, a study published in Medicinal Chemistry Research (2020) explored the use of this compound as a precursor for synthesizing antitumor agents. The researchers found that derivatives of methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate exhibited significant cytotoxic activity against several cancer cell lines, suggesting its potential as a lead compound in drug discovery.

The hydroxypropanoate ester moiety in methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate also plays a crucial role in its biological activity. This functional group can be hydrolyzed under physiological conditions, releasing the corresponding carboxylic acid, which may have different pharmacological effects compared to the parent ester. A study published in Bioorganic & Medicinal Chemistry Letters (2019) investigated the metabolic stability and pharmacokinetic properties of this compound and its derivatives. The results indicated that compounds with this ester moiety exhibited favorable pharmacokinetic profiles, making them suitable candidates for further preclinical evaluation.

Beyond its applications in drug discovery, methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate has also been explored for its potential use in other areas of chemistry. For example, a recent study published in Tetrahedron Letters (2018) demonstrated the utility of this compound as a chiral auxiliary in asymmetric synthesis. The researchers used it to achieve high enantioselectivity in the synthesis of chiral alcohols, which are important intermediates in the production of pharmaceuticals and fine chemicals.

In conclusion, methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate (CAS No. 2226425-33-6) is a multifaceted compound with significant potential in various fields of chemistry and pharmaceutical research. Its unique structural features make it an attractive building block for synthesizing more complex molecules, while its biological activities suggest its potential as a lead compound for drug discovery. Ongoing research continues to uncover new applications and properties of this compound, further highlighting its importance in modern chemical and pharmaceutical sciences.

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